molecular formula C15H16N4O2 B6537271 4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1171178-82-7

4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Katalognummer: B6537271
CAS-Nummer: 1171178-82-7
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: NQQIPPONJZBEEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a tetrahydroquinoxalin-2-one scaffold fused with a substituted pyrazole moiety via a carbonyl linkage. The pyrazole ring is substituted with an ethyl group at position 1 and a methyl group at position 3, while the tetrahydroquinoxaline core provides a bicyclic framework that may influence electronic and steric properties.

Eigenschaften

IUPAC Name

4-(2-ethyl-5-methylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-3-19-13(8-10(2)17-19)15(21)18-9-14(20)16-11-6-4-5-7-12(11)18/h4-8H,3,9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQIPPONJZBEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride . This intermediate is then reacted with 1,2,3,4-tetrahydroquinoxalin-2-one under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted pyrazoles .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including the modulation of signaling pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of pyrazole-carbonyl-tetrahydroquinoxalinones, with structural variations primarily in substituent positions on the pyrazole ring. Key analogues include:

4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (): Substituent Position: Methyl group at pyrazole position 5 (vs. position 3 in the target compound). Implications: The altered substituent position may affect molecular conformation, hydrogen bonding capacity, and steric interactions. For instance, a methyl group at position 5 could lead to distinct crystal packing patterns compared to position 3, as hydrogen-bonding networks are highly sensitive to substituent geometry ().

Ethyl (2Z)-3-(1-methyl-1H-pyrazol-5-yl)but-2-enoate (): Functional Group: An ester-linked pyrazole instead of a tetrahydroquinoxaline-carbonyl system. Reactivity: The ester group may confer higher hydrolytic instability compared to the amide-like carbonyl in the target compound.

Hydrogen Bonding and Crystallography

  • Comparison : Substituent positions (e.g., methyl at pyrazole-3 vs. -5) may alter hydrogen-bonding patterns. For example, a methyl group at position 3 could sterically hinder interactions involving the pyrazole nitrogen, whereas position 5 may allow unhindered participation ().

Data Table: Key Comparisons

Property/Compound Target Compound 4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-analogue Ethyl Pyrazole Ester ()
Core Structure Tetrahydroquinoxaline + pyrazole-carbonyl Tetrahydroquinoxaline + pyrazole-carbonyl Pyrazole + α,β-unsaturated ester
Substituent Positions Pyrazole-1-ethyl, -3-methyl Pyrazole-1-ethyl, -5-methyl Pyrazole-1-methyl
Key Functional Groups Carbonyl, secondary amine Carbonyl, secondary amine Ester, alkene
Potential Applications Bioactivity (hypothesized) Not reported Synthetic intermediate
Synthetic Method Likely coupling reaction Not detailed Esterification

Research Findings and Trends

  • Bioactivity: While direct data are unavailable, analogues in and related pyrazole-quinoxaline hybrids are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic diversity.
  • Stability: The tetrahydroquinoxaline scaffold may enhance stability compared to simpler pyrazole esters (), which are prone to hydrolysis.
  • Crystallography : If crystallographic studies exist, programs like SHELXL () would be critical for refining hydrogen-bonding networks and conformational analysis.

Biologische Aktivität

4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its role as a PARP-1 inhibitor and its antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

The molecular formula for 4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is C13H16N4OC_{13}H_{16}N_4O, with a molecular weight of approximately 244.30 g/mol. The structure features a tetrahydroquinoxaline core substituted with a pyrazole moiety, which is critical for its biological activity.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes play a crucial role in DNA repair mechanisms. Inhibition of PARP-1 has emerged as a promising strategy in cancer therapy, particularly for tumors with BRCA mutations.

In Vitro Studies:
Recent studies have evaluated the PARP-1 inhibitory activity of various quinoxaline-based derivatives, including the target compound. The IC50 values for these compounds were determined using a colorimetric 96-well PARP assay. The results indicated that the compound exhibited potent PARP-1 inhibition with an IC50 value in the nanomolar range (specific values not provided in the sources) .

Structure-Activity Relationship:
The presence of hydrophobic residues in the compound enhances its binding affinity to the PARP enzyme. Variations in substituents at specific positions on the pyrazole ring significantly affect inhibitory potency. For instance, compounds with electron-donating groups showed increased activity compared to those without such modifications .

Antiproliferative Activity

The antiproliferative effects of 4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one were tested against various cancer cell lines using MTT assays.

Case Studies:

  • MDA-MB-436 (Breast Cancer): The compound demonstrated significant cytotoxicity with IC50 values lower than that of Olaparib, a standard PARP inhibitor .
  • Other Cancer Cell Lines: Additional studies reported that the compound's antiproliferative activity was comparable to that of established chemotherapeutic agents across different cancer types.

Data Summary

Activity IC50 Value (nM) Reference Compound Notes
PARP-1 Inhibition~3.05OlaparibHigher potency than Olaparib
Antiproliferative (MDA-MB-436)~2.57OlaparibApproximately 4 times more potent
General Antiproliferative ActivityVariesOther ChemotherapeuticsEffective across multiple cancer lines

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.